![molecular formula C15H20N2O B14405072 N-[2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethylidene]hydroxylamine CAS No. 86979-10-4](/img/structure/B14405072.png)
N-[2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-Azabicyclo[222]octan-3-yl)-1-phenylethylidene]hydroxylamine is a complex organic compound featuring a bicyclic structure with nitrogen and hydroxylamine functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethylidene]hydroxylamine typically involves the following steps:
Formation of the 1-Azabicyclo[2.2.2]octane core: This can be achieved through nucleophilic attack and intramolecular cyclization using cyclopentanes and piperidine derivatives as starting materials.
Introduction of the phenylethylidene group: This step involves the reaction of the 1-Azabicyclo[2.2.2]octane derivative with a phenylethylidene precursor under specific conditions to form the desired compound.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenylethylidene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenylethylidene derivatives.
Aplicaciones Científicas De Investigación
N-[2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its effects on the central nervous system.
Mecanismo De Acción
The mechanism of action of N-[2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity. The hydroxylamine group can participate in redox reactions, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1-Azabicyclo[2.2.2]octan-3-one: A structurally similar compound with a ketone group instead of the hydroxylamine group.
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a different ring structure and potential biological activity.
Uniqueness
N-[2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethylidene]hydroxylamine is unique due to its combination of a bicyclic core with a phenylethylidene group and a hydroxylamine functional group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Número CAS |
86979-10-4 |
|---|---|
Fórmula molecular |
C15H20N2O |
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
N-[2-(1-azabicyclo[2.2.2]octan-3-yl)-1-phenylethylidene]hydroxylamine |
InChI |
InChI=1S/C15H20N2O/c18-16-15(13-4-2-1-3-5-13)10-14-11-17-8-6-12(14)7-9-17/h1-5,12,14,18H,6-11H2 |
Clave InChI |
DVSUJOLYZWAOCH-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCC1C(C2)CC(=NO)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![L-Proline, 1-[N-(5-oxo-L-prolyl)-L-leucyl]-](/img/structure/B14404991.png)
![5,5-Dimethyl-1-[(oxiran-2-yl)methyl]-3-(prop-2-en-1-yl)imidazolidine-2,4-dione](/img/structure/B14404992.png)
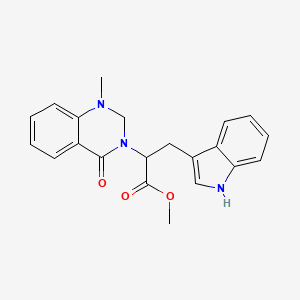

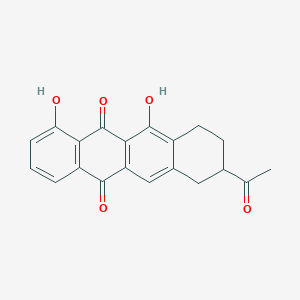
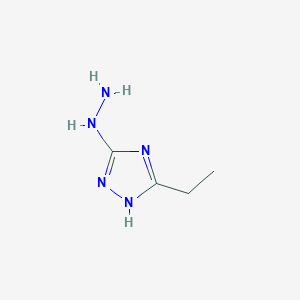
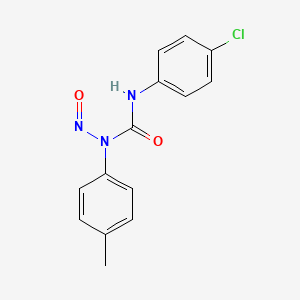
![2-[(4-Bromophenyl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B14405030.png)
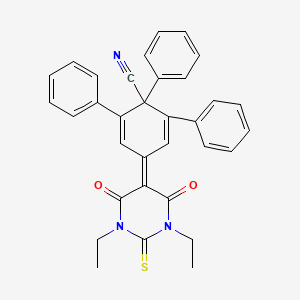
![9-[2-(Anthracen-9-YL)ethyl]-10-fluoroanthracene](/img/structure/B14405040.png)
![4-[(3,4-Dichlorophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one](/img/structure/B14405053.png)
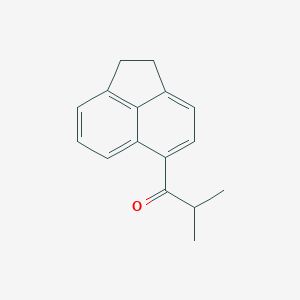
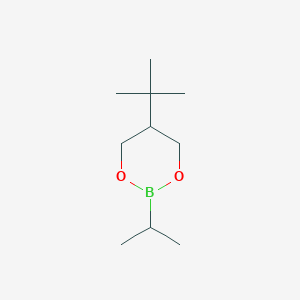
![4-chloro-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol](/img/structure/B14405080.png)
